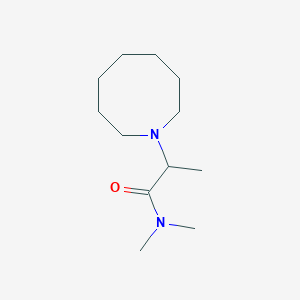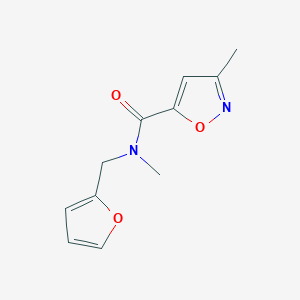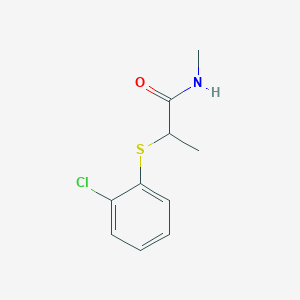
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to increased levels of GABA, resulting in anticonvulsant and anxiolytic effects. CPP-115 has been the subject of extensive scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of GABA in the brain, leading to anticonvulsant and anxiolytic effects. It has also been shown to have neuroprotective effects, and it may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide is its high potency and selectivity for GABA transaminase. This makes it an ideal tool for studying the role of GABA in the brain and for developing new therapies for neurological disorders.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in some applications. Additionally, its high potency may make it difficult to administer at therapeutic doses without causing unwanted side effects.
Orientations Futures
There are many potential future directions for research on N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide. One area of research could focus on developing new formulations of this compound with longer half-lives and improved pharmacokinetics.
Another area of research could focus on exploring the potential therapeutic applications of this compound in other neurological disorders, such as depression and schizophrenia.
Finally, research could focus on developing new compounds based on the structure of this compound with improved pharmacological properties and efficacy.
Méthodes De Synthèse
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-methylcyclohexylamine with acrylonitrile, followed by reduction with lithium aluminum hydride and subsequent reaction with methyl chloroformate. This process yields this compound with high purity and yield.
Applications De Recherche Scientifique
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its potential use as an anticonvulsant agent. Studies have shown that this compound can effectively reduce seizure activity in animal models, and it has shown promise in treating refractory epilepsy in humans.
Another area of research has focused on this compound's potential as an anxiolytic agent. Studies have shown that this compound can reduce anxiety-like behaviors in animal models, and it has shown promise in treating anxiety disorders in humans.
Propriétés
IUPAC Name |
N-methyl-N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-9-3-7-11(8-4-9)13(2)12(14)10-5-6-10/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYAKQAGKWGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)



![N-(2-methylcyclohexyl)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanamide](/img/structure/B7516192.png)



![2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-piperidin-1-ylethanone](/img/structure/B7516222.png)